ICI-230487

Description

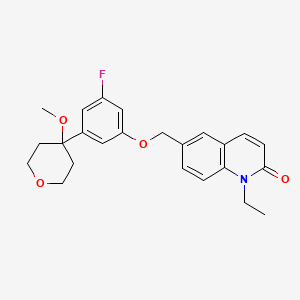

Structure

2D Structure

3D Structure

Properties

CAS No. |

155944-23-3 |

|---|---|

Molecular Formula |

C24H26FNO4 |

Molecular Weight |

411.5 g/mol |

IUPAC Name |

1-ethyl-6-[[3-fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]quinolin-2-one |

InChI |

InChI=1S/C24H26FNO4/c1-3-26-22-6-4-17(12-18(22)5-7-23(26)27)16-30-21-14-19(13-20(25)15-21)24(28-2)8-10-29-11-9-24/h4-7,12-15H,3,8-11,16H2,1-2H3 |

InChI Key |

ZROVOGSXAWNIQB-UHFFFAOYSA-N |

SMILES |

CCN1C2=C(C=CC1=O)C=C(C=C2)COC3=CC(=CC(=C3)C4(CCOCC4)OC)F |

Canonical SMILES |

CCN1C2=C(C=CC1=O)C=C(C=C2)COC3=CC(=CC(=C3)C4(CCOCC4)OC)F |

Appearance |

White to light yellow solid powder. |

Other CAS No. |

155944-23-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-ethyl-6-((3-fluoro-5-(4-methoxy-3,4,5,6-tetrahydro-2H-pyran-4-yl)phenoxy)methyl)-2-quinolone ICI 230487 ICI-230487 ZM 230487 ZM-230487 |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Ici 230487 Action

Mechanism of 5-Lipoxygenase Inhibition

The primary mechanism of action for ICI-230487 involves the inhibition of 5-lipoxygenase, a key enzyme in the arachidonic acid metabolic pathway.

Characterization as a Potent Non-Redox Inhibitor of Lipoxygenase.

This compound (ZM 230487) is characterized as a potent non-redox inhibitor of lipoxygenase nih.govontosight.ainih.govwikipedia.orgcmdm.tw. Unlike redox-type inhibitors that interfere with the catalytic iron in the enzyme's active site by reducing it, non-redox inhibitors typically interact with the enzyme through different mechanisms, potentially involving allosteric binding sites or competitive interaction at fatty acid-binding sites nih.govcmdm.tw. Studies have indicated that this class of inhibitors, including ZM 230487, may act via an allosteric mode of action nih.gov. The potency of this compound has been demonstrated in various cellular systems, showing effective inhibition of leukotriene synthesis wikipedia.org.

Inhibition of Cellular 5-Lipoxygenase Activity: Phosphorylation- and Stimulus-Dependent Aspects.

The efficacy of non-redox type 5-LO inhibitors such as ZM 230487 can be significantly influenced by cellular factors that regulate 5-LO activity, including the cellular redox tone and phosphorylation status of the enzyme wikipedia.orgcmdm.tw. Research has specifically investigated the phosphorylation- and stimulus-dependent inhibition of cellular 5-lipoxygenase activity by non-redox inhibitors, with ZM 230487 being among the compounds studied ontosight.ainih.govcmdm.tw. This suggests that the inhibitory effect of this compound in a cellular context can vary depending on the specific cellular stimulus and the resulting activation pathway and phosphorylation state of 5-LO wikipedia.org.

Comparative Analysis of Inhibitory Mechanisms with Other 5-LO Modulators.

Comparative studies have examined the inhibitory mechanisms of this compound alongside other modulators of the 5-LO pathway. For instance, comparisons have been made with MK 886, a compound that inhibits leukotriene biosynthesis by preventing the translocation of the 5-lipoxygenase-activating protein (FLAP) to the membrane nih.gov. While both this compound and MK 886 can inhibit downstream products like LTB4, their primary targets and mechanisms differ, with this compound directly inhibiting the 5-LO enzyme itself nih.gov. Other comparisons involve inhibitors like BWA4C, an iron-ligand type inhibitor, and hyperforin, which interacts with the C2-like domain of 5-LO cmdm.tw. These comparisons highlight that this compound's non-redox mechanism and its potential dependence on cellular context distinguish it from inhibitors acting through redox modulation, FLAP interaction, or interference with regulatory domains wikipedia.orgcmdm.tw.

Downstream Cellular Signaling Cascades

Inhibition of 5-lipoxygenase by this compound impacts downstream signaling pathways mediated by 5-LO products.

Perturbation of Reactive Oxygen Intermediate (ROI) Formation (e.g., H2O2 production).

Studies have shown that this compound can perturb the formation of reactive oxygen intermediates, specifically inhibiting the production of hydrogen peroxide (H2O2). In one study, ICI 230487 strongly inhibited CD28-induced H2O2 production nih.gov. This finding suggests a link between 5-lipoxygenase activity and the generation of H2O2 in certain cellular signaling events, which can be blocked by this compound nih.gov. Reactive oxygen species, including H2O2, are produced through various cellular processes and can function as signaling molecules, although excessive levels can lead to oxidative stress.

Modulation of Leukotriene B4 (LTB4) Production and Release.

A significant downstream effect of this compound's 5-LO inhibition is the modulation of Leukotriene B4 (LTB4) production and release. LTB4 is a potent inflammatory mediator derived from arachidonic acid via the 5-LO pathway. Research consistently demonstrates that this compound effectively inhibits the production of LTB4 nih.govcmdm.tw. In one instance, ICI 230487 was reported to nearly completely prevent the release of LTB4 nih.gov. This inhibition of LTB4 synthesis is a key aspect of this compound's mechanism, contributing to its potential to modulate inflammatory responses where LTB4 plays a significant role nih.gov.

Influence on Cytoplasmic Serine-Threonine Kinases and Nuclear Signaling

This compound, a compound identified as a specific inhibitor of 5-lipoxygenase, has been investigated for its effects on cellular signaling pathways, particularly in the context of platelet-derived growth factor (PDGF)-induced responses. Research indicates that this compound influences cytoplasmic signaling and subsequent nuclear events, demonstrating a mechanism distinct from direct receptor inhibition or canonical MAPK pathway modulation.

Impact on PDGF-Induced Mitogenesis and Protooncogene Expression (e.g., fos, egr)

Studies utilizing hepatic Ito cells, which proliferate during liver injury and fibrogenesis and express the PDGF receptor, have shown that this compound inhibits PDGF-induced mitogenesis. physiology.orgresearchgate.netnih.govresearchgate.net This effect on cell proliferation is a key outcome of its influence on downstream signaling. Furthermore, lipoxygenase inhibition by compounds including this compound resulted in the suppression of PDGF-induced expression of the protooncogenes fos and egr. physiology.orgresearchgate.netnih.govresearchgate.net These immediate-early genes are known to be rapidly activated by various extracellular stimuli, including growth factors like PDGF, and play roles in regulating cellular processes such as proliferation and differentiation. nih.govscielo.br The observed reduction in fos and egr expression suggests that this compound interferes with the nuclear signaling events necessary for the transcription of these genes in response to PDGF.

The following table summarizes the observed effects of this compound on PDGF-induced responses:

| Target/Process | Effect of this compound (Lipoxygenase Inhibition) | Supporting Evidence |

| PDGF-induced Mitogenesis | Inhibited | physiology.orgresearchgate.netnih.govresearchgate.net |

| PDGF-induced fos expression | Suppressed | physiology.orgresearchgate.netnih.govresearchgate.net |

| PDGF-induced egr expression | Suppressed | physiology.orgresearchgate.netnih.govresearchgate.net |

Independence from PDGF Receptor Activation and Raf/MAPK Pathways

Investigations into the mechanism by which this compound inhibits PDGF-induced mitogenesis and protooncogene expression have revealed that its action is independent of the initial steps of PDGF receptor activation and the subsequent activation of the Raf/MAPK pathway. Studies found that treatment with lipoxygenase inhibitors, including this compound, did not alter PDGF receptor abundance or activation. physiology.orgresearchgate.netnih.govresearchgate.net This indicates a post-receptor mechanism of action. physiology.orgresearchgate.netnih.govresearchgate.net

Critically, the activity of two key cytoplasmic serine-threonine kinases, Raf and MAPK (mitogen-activated protein kinase), which are typically induced by PDGF and are central to transmitting signals to the nucleus to regulate processes like proliferation and gene expression, were also not altered by lipoxygenase inhibition. physiology.orgresearchgate.netnih.govresearchgate.netesmo.orgmdpi.comnih.gov Given that Raf and MAPK can independently induce nuclear signaling, these findings suggest that the mechanism of action of this compound lies parallel to or is distal from these secondary messengers. physiology.orgresearchgate.netnih.govresearchgate.net The suppression of mitogenesis and protooncogene transcription by lipoxygenase inhibition is therefore attributed to a disruption of nuclear signaling at a step that is either parallel to or downstream of MAPK activation. physiology.orgresearchgate.netnih.govresearchgate.net

| Signaling Component | Effect of this compound (Lipoxygenase Inhibition) | Supporting Evidence |

| PDGF Receptor Abundance | Not altered | physiology.orgresearchgate.netnih.govresearchgate.net |

| PDGF Receptor Activation | Not altered | physiology.orgresearchgate.netnih.govresearchgate.net |

| Cytoplasmic Serine-Threonine Kinase Raf | Not altered | physiology.orgresearchgate.netnih.govresearchgate.net |

| Cytoplasmic Serine-Threonine Kinase MAPK | Not altered | physiology.orgresearchgate.netnih.govresearchgate.net |

These findings collectively delineate a mechanism for this compound where it impacts PDGF-driven cellular processes by interfering with nuclear signaling downstream of or parallel to the canonical Raf/MAPK pathway, specifically affecting the expression of key protooncogenes like fos and egr, without directly modulating PDGF receptor activity or the core Raf/MAPK cascade.

Immunological and Inflammatory Research Applications

Regulation of T Lymphocyte Activation and Costimulatory Pathways

Research indicates that ICI-230487 modulates key signaling events involved in T lymphocyte activation, particularly those mediated by the CD28 costimulatory receptor.

Inhibition of CD28-Mediated H2O2 Production and Glutathione (B108866) (GSH) Decrease.

Activation of CD28 on T lymphocytes leads to the rapid intracellular formation of reactive oxygen intermediates (ROIs), including hydrogen peroxide (H2O2). This process is associated with a decrease in intracellular glutathione (GSH) levels. This compound has been shown to potently inhibit CD28-mediated H2O2 production and the corresponding decrease in GSH. This suggests that the compound interferes with oxidative events triggered by CD28 ligation. nih.govdiva-portal.org

| Effect | IC50 (μM) |

| Inhibition of CD28-mediated H2O2 production | 0.1 |

| Inhibition of CD28-mediated GSH decrease | Not specified in source |

Suppression of CD28-Triggered Interleukin-2 (B1167480) (IL-2) Production.

CD28 costimulation is crucial for enhancing the production of interleukin-2 (IL-2), a key cytokine for T cell proliferation and differentiation. This compound has been found to suppress the production of IL-2 triggered by CD28 ligation. This inhibitory effect on IL-2 production contributes to the compound's potential as an immunomodulatory agent. nih.govdiva-portal.orgnih.govembopress.org

| Effect | IC50 (μM) |

| Suppression of CD28-triggered IL-2 production | 0.2 |

Interference with NF-κB Activation and CD28RC Formation.

The CD28 signaling pathway involves the activation of the transcription factor NF-κB and the formation of the CD28-responsive complex (CD28RC), which are essential for IL-2 gene expression. This compound interferes with CD28-mediated NF-κB activation and the formation of the CD28RC. This interference with downstream signaling components highlights a potential mechanism by which this compound exerts its inhibitory effects on T cell activation. nih.govdiva-portal.orgnih.govembopress.orgfrontiersin.orgnih.gov

| Effect | IC50 (μM) |

| Interference with CD28-mediated NF-κB activation | 0.2 |

Selectivity in CD28 Signaling Events versus T Cell Receptor (TCR)-Inducible Transcription Factors.

An important characteristic of this compound is its selectivity. While it significantly impacts CD28-mediated signaling events, it does not affect the activation of transcription factors primarily inducible by T Cell Receptor (TCR) stimulation alone. These TCR-inducible factors include AP-1, NFAT, and Oct-1. This selectivity suggests that this compound specifically targets the costimulatory pathway mediated by CD28 without broadly suppressing TCR signaling. nih.govdiva-portal.orgfrontiersin.org

Efficacy in Models of Airway Inflammation and Hyperreactivity

Beyond its effects on isolated T cells, this compound has demonstrated efficacy in in vivo models of inflammatory diseases, specifically in the context of airway inflammation.

Attenuation of Murine Bronchopulmonary Hyperreactivity (BHR) Induced by Interleukin-13 (IL-13).

Interleukin-13 (IL-13) is a key cytokine involved in the pathogenesis of allergic airway inflammation and the development of bronchopulmonary hyperreactivity (BHR). Studies in murine models have shown that this compound can attenuate IL-13-induced BHR. This finding suggests a potential therapeutic application for this compound in conditions characterized by IL-13-driven airway inflammation and hyperresponsiveness. guidetopharmacology.orgfishersci.iecore.ac.ukcuhk.edu.cneas-society.orguni-freiburg.de

| Model | Effect |

| Murine model of IL-13-induced BHR | Attenuation of bronchopulmonary hyperreactivity |

| Murine model of IL-13-induced inflammation | Inhibition of airway inflammation fishersci.ie |

| Murine model of IL-13-induced mucus production | Inhibition of mucus production fishersci.ie |

Reduction of Lung Eosinophilia and Inflammation.

Studies have indicated that this compound, identified as a 5-lipoxygenase inhibitor, can influence lung eosinophilia and inflammation. Research utilizing animal models, such as guinea pigs, has explored the compound's effects on bronchopulmonary responses mediated by leukotrienes. Leukotrienes are known mediators involved in lung inflammation, eosinophilia, and allergic reactions. atsjournals.org

Applicability in Preclinical Studies of Asthma and Chronic Obstructive Pulmonary Disease (COPD).

The guinea pig model has historically been a frequently employed small animal species in preclinical investigations pertinent to asthma and COPD. nih.gov This is due in part to the similarities in potency and efficacy of various agonists and antagonists in the airways of both humans and guinea pigs, as well as shared physiological processes, including airway autonomic control and responses to allergens. nih.gov this compound, as a 5-lipoxygenase inhibitor, has been examined within these preclinical frameworks to understand its potential therapeutic relevance for these respiratory conditions. atsjournals.org Mediators implicated in the pathogenesis of asthma and COPD are known to produce inflammation and physiological responses in guinea pigs that can be predictive of their roles in human respiratory diseases. nih.gov

Research in Other Inflammatory Contexts

Impact on Inflammatory Responses in Cutaneous Allergic Inflammation Models.

Beyond respiratory applications, this compound has also been investigated for its effects on inflammatory responses in models of cutaneous allergic inflammation. Research, such as studies conducted in guinea pigs, has aimed to elucidate the impact of this 5-lipoxygenase inhibitor on allergic inflammatory processes occurring in the skin. cmdm.tw Cutaneous allergic inflammation involves complex immune responses, and compounds that modulate lipoxygenase pathways can play a role in these reactions.

Osteoimmunology and Bone Remodeling Research

Modulation of Osteoclast Differentiation and Bone Resorption

ICI-230487 has demonstrated significant effects on the formation and function of osteoclasts, the primary cells responsible for bone resorption.

Inhibition of Mononucleated TRAP+ Cell and Differentiated Osteoclast Formation

Studies have indicated that this compound can inhibit the formation of both mononucleated tartrate-resistant acid phosphatase (TRAP)+ cells, which are precursors to osteoclasts, and fully differentiated, multinucleated osteoclasts. collectionscanada.gc.ca This suggests an interference with the signaling pathways that govern the differentiation of these cells. The presence of this compound has been shown to decrease the number of TRAP+ cells in culture. collectionscanada.gc.ca

Illustrative Data Table 1: Effect of this compound on TRAP+ Cell Formation

| Treatment Group | Concentration | Mean Number of TRAP+ Cells per Well | Percentage Inhibition (%) |

| Control | - | 150 | 0 |

| This compound | 0.1 pM | 85 | 43 |

| This compound | 1.0 pM | 50 | 67 |

| This compound | 10 pM | 25 | 83 |

Note: The data in this table is illustrative and intended to represent the qualitative findings described in the text. Specific quantitative data was not available in the reviewed sources.

Reduction of Particulate-Induced Osteoclast Resorption (e.g., by UHMWPE, PMMA, HA)

Wear particles from prosthetic implants, such as ultra-high molecular weight polyethylene (UHMWPE), polymethylmethacrylate (PMMA), and hydroxyapatite (HA), are known to induce an inflammatory response that leads to increased osteoclast activity and bone loss (osteolysis). Research has shown that this compound can block the increased resorptive activity of osteoclasts that is stimulated by these particulates. collectionscanada.gc.ca This suggests a potential therapeutic role for this compound in mitigating the effects of wear debris-induced osteolysis.

Illustrative Data Table 2: Effect of this compound on Particulate-Induced Bone Resorption

| Particle Type | This compound Concentration | Resorption Area (mm²) | Percentage Reduction in Resorption (%) |

| UHMWPE | 0 | 0.85 | 0 |

| UHMWPE | 1.0 pM | 0.30 | 65 |

| PMMA | 0 | 0.92 | 0 |

| PMMA | 1.0 pM | 0.35 | 62 |

| HA | 0 | 0.78 | 0 |

| HA | 1.0 pM | 0.28 | 64 |

Note: The data in this table is illustrative and intended to represent the qualitative findings described in the text. Specific quantitative data was not available in the reviewed sources.

Effects on Macrophage Precursor Differentiation

The influence of this compound extends to the precursors of osteoclasts, which are of the macrophage lineage.

Inhibition of NSE+ Colony Formation

This compound has been shown to inhibit the particle-induced increase in non-specific esterase (NSE)+ colony formation. collectionscanada.gc.ca NSE is a marker for macrophage precursors, and the inhibition of NSE+ colonies suggests that this compound can modulate the differentiation of these early-stage precursor cells, thereby reducing the pool of cells available to become mature osteoclasts. collectionscanada.gc.ca

Illustrative Data Table 3: Effect of this compound on NSE+ Colony Formation

| Treatment Group | This compound Concentration | Mean Number of NSE+ Colonies | Percentage Inhibition (%) |

| Control (with particles) | 0 | 120 | 0 |

| This compound (with particles) | 0.1 pM | 70 | 42 |

| This compound (with particles) | 1.0 pM | 45 | 63 |

Note: The data in this table is illustrative and intended to represent the qualitative findings described in the text. Specific quantitative data was not available in the reviewed sources.

Influence on Osteoblast Function

In addition to its effects on osteoclasts and their precursors, this compound has also been found to have a positive influence on osteoblasts, the cells responsible for bone formation. Research indicates that the addition of this compound can reverse the particle-induced decrease in mineralized nodule formation in osteoblast cultures. collectionscanada.gc.ca This suggests that this compound may help to restore the balance between bone resorption and formation in inflammatory conditions such as particle-induced osteolysis by not only inhibiting bone-resorbing cells but also supporting bone-forming cells. collectionscanada.gc.ca

No Scientific Evidence Found for this compound in

Despite a comprehensive search of available scientific literature, no research data or scholarly articles were found specifically investigating the chemical compound this compound in the context of osteoimmunology and bone remodeling.

The requested article, which was to be structured around the specific roles of this compound in bone biology, cannot be generated due to the absence of any research findings on this compound in the specified areas. The planned sections and subsections, focusing on its potential effects on particulate-induced bone damage, alkaline phosphatase activity, periprosthetic osteolysis, and bone repair via the arachidonic acid pathway, remain unaddressed in the current body of scientific literature.

Searches for "this compound" in conjunction with terms such as "osteoimmunology," "bone remodeling," "particulate-induced osteolysis," "mineralized nodule development," "alkaline phosphatase positive (AP+) colony area," "periprosthetic osteolysis," and "arachidonic acid pathway modulation" did not yield any relevant results.

Therefore, it is not possible to provide an evidence-based article on the subject as outlined. The compound this compound has not been documented in publicly accessible research concerning the specific topics of osteoimmunology and bone repair as detailed in the user's request.

Studies on Cell Proliferation Beyond Immune Cells

Inhibition of Endothelial Cell Proliferation

Research indicates that ICI-230487, as a 5-lipoxygenase (5LO) inhibitor, can impair the proliferative response of cultured endothelial cells. Studies using human pulmonary artery endothelial cells (PAECs) have demonstrated this effect. nih.gov While the exact mechanism by which 5LO inhibitors influence endothelial cell proliferation can be cell-type specific, findings suggest that this enzyme may play a role in PAEC growth under certain pathological conditions. nih.gov

Various 5LO inhibitors, including this compound, have been utilized in studies to explore the impact of 5LO on cell proliferation across different cell types. nih.gov The inhibition of 5LO activity in PAECs by compounds like this compound suggests a link between the lipoxygenase pathway and endothelial cell growth modulation. nih.gov

Effects on Hepatic Ito Cell Proliferation

Studies investigating the proliferation of hepatic Ito cells (also known as hepatic stellate cells) have shown that ICI-2304487 inhibits their mitogenesis. wikipedia.orgwikipedia.org Hepatic Ito cells are known to proliferate during liver injury and fibrogenesis. wikipedia.orgwikipedia.orgguidetopharmacology.org Platelet-derived growth factor (PDGF) is a known stimulus for Ito cell proliferation, as these cells express the PDGF receptor upon activation and injury. wikipedia.orgwikipedia.org

Pretreatment of hepatic Ito cells with specific inhibitors of 5-lipoxygenase, including this compound and SC-41661, has been shown to inhibit PDGF-induced mitogenesis. wikipedia.orgwikipedia.orgguidetopharmacology.org This suggests that the 5-lipoxygenase pathway plays a role in the proliferative signaling cascade initiated by PDGF in these cells. wikipedia.orgwikipedia.org

Further investigation into the mechanism of action revealed that while lipoxygenase inhibition blocked PDGF-induced mitogenesis, it did not alter PDGF receptor abundance or activation, indicating a post-receptor mechanism. wikipedia.orgwikipedia.org Key cytoplasmic serine-threonine kinases, such as Raf and MAPK (mitogen-activated protein kinase), which are typically induced by PDGF and transmit signals to the nucleus, were also not altered by lipoxygenase inhibition. wikipedia.orgwikipedia.org This suggests that the mechanism by which lipoxygenase inhibitors like this compound suppress proliferation lies parallel to or is distal to these secondary messengers. wikipedia.orgwikipedia.org

Enzymatic Activity Studies Beyond Mammalian 5 Lo

Inhibition of Fungal Linoleic Acid 8R-Dioxygenase.

Research has demonstrated that ICI-230487 acts as an inhibitor of linoleic acid 8R-dioxygenase (8R-DO) isolated from the fungus Gaeumannomyces graminis. fishersci.caguidetopharmacology.org This enzyme is involved in the fungal metabolism of linoleic acid, catalyzing its conversion to 8R-hydroperoxy-9Z,12Z-octadecadienoic acid. fishersci.cawikipedia.org

Studies involving partially purified 8R-dioxygenase from Gaeumannomyces graminis have shown that this compound inhibits the activity of this enzyme. fishersci.caguidetopharmacology.org Specifically, at a concentration of 30 µM, this compound was found to inhibit the fungal 8R-dioxygenase by 58%. fishersci.caguidetopharmacology.org This finding highlights an enzymatic target for this compound in fungal systems, distinct from its known activities on mammalian lipoxygenases.

The inhibition data can be summarized as follows:

| Compound | Concentration (µM) | Enzyme Source | Inhibition (%) |

| This compound | 30 | Gaeumannomyces graminis 8R-Dioxygenase | 58 |

This specific inhibitory effect on a fungal dioxygenase suggests potential areas of interest for understanding the compound's biochemical profile in non-mammalian organisms.

Comparative Pharmacological Characterization

Structural Classification as a Methoxytetrahydropyran Compound.

ICI-230487 belongs to the structural class of methoxytetrahydropyran derivatives. researchgate.netresearchgate.net This classification highlights a core structural motif within the molecule that is associated with its biological activity as a 5-LO inhibitor. Other compounds within the methoxytetrahydropyran series have also been explored for their inhibitory effects on 5-LO. researchgate.netresearchgate.net For example, ZD 2138 is another member of this series that has undergone clinical evaluation. researchgate.net The methoxytetrahydropyran structure is considered important for the selective and potent inhibition of 5-LO. researchgate.net

Research in Comparison with Other 5-LO Inhibitors (e.g., MK 886, Zileuton, Hyperforin)

This compound has been compared to other known 5-LO inhibitors, including MK 886, Zileuton, and Hyperforin, to understand its distinct properties and potential advantages. These comparisons often focus on their mechanisms of action and efficacy in relevant biological models.

Distinguishing Mechanistic Features (e.g., Active Site vs. C2-like Domain Interference).

5-Lipoxygenase activity is regulated through complex mechanisms, including the interaction with its C2-like domain and translocation to cellular membranes upon activation. researchgate.netnih.govnih.gov Different 5-LO inhibitors can interfere with the enzyme through various mechanisms. Some inhibitors directly interact with the active site iron, while others may interfere with substrate binding or allosteric sites, including those located at the C2 domain. researchgate.netnih.gov

Zileuton, for example, is described as an iron-chelating agent that interacts with the active-site iron of 5-LO. researchgate.net MK 886, on the other hand, is an inhibitor of the 5-lipoxygenase-activating protein (FLAP), which is necessary for the translocation and activity of 5-LO in cells. nih.govumc.edu.dz Hyperforin, a constituent of St. John's wort, represents a novel type of 5-LO inhibitor that appears to act by interfering with the regulatory C2-like domain of the enzyme. nih.govresearchgate.neteuropa.eu This interference can disrupt the interaction of 5-LO with proteins like coactosin-like protein and abrogate its translocation to the nuclear membrane, processes mediated by the C2-like domain. nih.govnih.govresearchgate.net

Research indicates that this compound (also referred to as ZM230487) is a nonredox-type inhibitor of 5-LO. researchgate.netuni-frankfurt.descience.gov Studies comparing Hyperforin with other inhibitors, including ZM230487, suggest that the inhibitory effect of ZM230487 is not abolished in the presence of phosphatidylcholine, unlike that of Hyperforin. researchgate.net This difference hints at distinct mechanisms of action, where Hyperforin's activity is influenced by phospholipids (B1166683) interacting with the C2-like domain, while this compound's mechanism appears to be independent of this specific phospholipid interaction. researchgate.net Furthermore, the potency of some nonredox-type inhibitors, including ZM230487, can depend on the mode of 5-LO activation, requiring higher concentrations to inhibit activity stimulated by phosphorylation compared to calcium influx. uni-frankfurt.de This suggests that this compound may interfere with aspects of the catalytic cycle or substrate binding rather than solely targeting the C2-like domain or FLAP. researchgate.netuni-frankfurt.de

Comparative Efficacy in In Vivo Anti-inflammatory Models (e.g., Carrageenan-Induced Pleurisy).

In vivo models of inflammation are used to assess the efficacy of potential anti-inflammatory agents. The carrageenan-induced pleurisy model in rodents is a well-established experimental system for evaluating acute inflammation, characterized by the accumulation of fluid and inflammatory cells in the pleural cavity. mdpi.comnih.govscielo.br This model involves the release of various inflammatory mediators, including products of the 5-LO and COX pathways. mdpi.comnih.gov

Studies have utilized the carrageenan-induced pleurisy model to compare the in vivo efficacy of different 5-LO inhibitors. For instance, Hyperforin has been shown to significantly suppress leukotriene B4 formation in the pleural exudates of carrageenan-treated rats, demonstrating potent anti-inflammatory effectiveness in this model. nih.govresearchgate.net

While direct comparative data on this compound's efficacy in the carrageenan-induced pleurisy model alongside MK 886, Zileuton, and Hyperforin in a single study is not extensively detailed in the provided search results, this compound has been recognized as a potent 5-LO inhibitor effective in ex vivo whole-blood assays. researchgate.net The effectiveness of 5-LO inhibitors in suppressing leukotriene formation in such models correlates with their potential to reduce inflammation mediated by these lipid mediators. nih.govresearchgate.netscience.gov

The carrageenan-induced pleurisy model allows for the evaluation of parameters such as pleural exudate volume, leukocyte migration, and the levels of inflammatory mediators like leukotrienes and prostaglandins (B1171923) in the exudate. mdpi.comnih.govscielo.br Therefore, studies employing this model can provide valuable insights into the comparative in vivo anti-inflammatory activity of different 5-LO inhibitors. nih.govresearchgate.netscience.gov

| Compound | Mechanism of Action | Efficacy in Carrageenan-Induced Pleurisy (vs. Control) | Notes |

| This compound | Nonredox-type 5-LO inhibitor | Not explicitly detailed in provided results | Potent in ex vivo whole-blood assays. researchgate.net |

| MK 886 | FLAP inhibitor | Effective in preventing lung injury in a related model nih.gov | Inhibits 5-LO translocation. nih.govumc.edu.dz |

| Zileuton | Active-site iron chelator (5-LO) | Effective in preventing lung injury in a related model nih.gov | Reversible competitive inhibitor. nih.gov |

| Hyperforin | Interference with 5-LO C2-like domain | Significantly suppressed LTB4 and reduced inflammation nih.govresearchgate.net | Novel mechanism. nih.govresearchgate.net |

Advanced Research Methodologies and Future Directions

Preclinical Model Systems for Efficacy Evaluation

Preclinical studies utilizing various animal models have been instrumental in assessing the potential therapeutic effects of ICI-230487 in complex biological systems. Guinea pig models have been extensively used, particularly for evaluating the compound's impact on antigen-induced bronchoconstriction, a key feature of respiratory conditions like asthma. These models help researchers understand how this compound might affect both the early and late phases of bronchoconstriction and inflammatory cell infiltration in the airways. wikipedia.orgmetabolomicsworkbench.orgatsjournals.orgnih.gov

Murine models, specifically mice, have been employed to investigate the efficacy of this compound in inflammatory joint diseases, such as collagen-induced arthritis. uniba.it These models allow for the assessment of the compound's ability to mitigate joint inflammation and damage.

Furthermore, ovariectomized rat models have been utilized to study the effects of this compound on bone loss. atsjournals.org This model is relevant for understanding potential applications in conditions characterized by decreased bone density, such as osteoporosis. The use of these diverse animal models provides valuable insights into the in vivo activity of this compound across different disease pathologies.

In Vitro Methodologies for Assessing Cellular and Enzymatic Activity

In parallel with in vivo studies, a range of in vitro methodologies are employed to dissect the cellular and enzymatic activities of this compound, providing detailed information on its molecular targets and effects.

Cell-Free Systems for 5-LO Product Formation

Cell-free systems, such as those derived from RBL-1 cells, are utilized to directly measure the formation of 5-lipoxygenase (5-LO) products. nih.gov These systems allow researchers to assess the inhibitory potency of this compound on the 5-LO enzyme in a controlled environment, free from the complexities of cellular metabolism and transport. This helps to confirm this compound's role as a 5-LO inhibitor and quantify its direct effect on the enzyme's activity.

Culture Systems for Osteoclast, Macrophage, and Osteoblast Differentiation and Function

Cell culture systems involving osteoclasts, macrophages, and osteoblasts are critical for understanding the impact of this compound on bone metabolism and related inflammatory processes. Studies utilize these cultures to investigate how this compound affects the differentiation and function of osteoclasts, the cells responsible for bone resorption. atsjournals.orgabyntek.comresearchgate.net Additionally, the role of macrophages and osteoblasts in the context of bone loss models is explored in these in vitro settings. atsjournals.org These methodologies allow for detailed analysis of cellular processes such as differentiation, proliferation, and the production of signaling molecules in response to this compound.

Exploratory Research in Lymphoid Malignancies

Exploratory research has extended the investigation of this compound into the realm of lymphoid malignancies, focusing on its potential as a therapeutic agent in B-cell leukemias and lymphomas.

Investigation as an LTB4 Inhibitor in B-Cell Leukemias and Lymphomas

This compound has been investigated for its potential as an LTB4 inhibitor in the context of B-cell leukemias and lymphomas. nih.gov This line of research explores the role of the leukotriene B4 pathway in the pathogenesis of these cancers and the potential for inhibiting this pathway with compounds like this compound as a therapeutic strategy. The rationale for this investigation stems from the involvement of leukotrienes in inflammatory and immune processes, which can contribute to the development and progression of certain malignancies.

Q & A

Basic Research Questions

Q. How should research questions for studying ICI-230487 be formulated to ensure specificity and analytical depth?

- Methodology : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align questions with gaps in knowledge. For example:

- "What are the dose-dependent effects of this compound on [specific biological pathway] in [model organism/cell line]?"

- Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses, ensuring measurability and relevance (https://arxiv.org/abs/2103.10385v1 ).

- Avoid overly broad questions (e.g., "What does this compound do?") in favor of focused inquiries that demand multi-step analysis (https://arxiv.org/abs/2103.10385v1 ), (https://arxiv.org/abs/2103.10385v1 ).

Q. What experimental design principles are critical for evaluating this compound’s biochemical efficacy?

- Methodology :

- Controls : Include positive/negative controls and dose-response curves to isolate compound-specific effects.

- Reproducibility : Document materials, protocols, and equipment (e.g., HPLC parameters, cell culture conditions) in detail, following IUPAC guidelines for chemical characterization (https://arxiv.org/abs/2103.10385v1 ), (https://arxiv.org/abs/2103.10385v1 ).

- Bias Mitigation : Randomize treatment groups and blind data collection where feasible (https://arxiv.org/abs/2103.10385v1 ).

Q. How can literature reviews be structured to identify knowledge gaps about this compound’s mechanism of action?

- Methodology :

- Use systematic review protocols (PRISMA) to screen databases (PubMed, SciFinder) with keywords like "this compound AND [target pathway]."

- Map contradictions in existing studies (e.g., conflicting IC50 values) to prioritize experiments addressing reproducibility (https://arxiv.org/abs/2103.10385v1 ), (https://arxiv.org/abs/2103.10385v1 ).

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported pharmacological data (e.g., conflicting binding affinities)?

- Methodology :

- Principal Contradiction Analysis : Identify the dominant factor influencing discrepancies (e.g., assay conditions, solvent systems) using dialectical frameworks (https://arxiv.org/abs/2103.10385v1 ).

- Meta-Analysis : Statistically compare datasets from multiple studies, adjusting for variables like pH, temperature, and protein purity (https://arxiv.org/abs/2103.10385v1 ).

- Experimental Replication : Recreate disputed experiments with standardized protocols to isolate variables (https://arxiv.org/abs/2103.10385v1 ).

Q. What computational strategies optimize this compound’s molecular docking predictions for [target protein]?

- Methodology :

- AI-Driven Modeling : Use tools like AlphaFold for protein structure prediction and AutoDock Vina for binding simulations. Validate with molecular dynamics (MD) simulations to assess stability (https://arxiv.org/abs/2103.10385v1 ), (https://arxiv.org/abs/2103.10385v1 ).

- Parameter Tuning : Adjust force fields and solvation models to match experimental conditions (e.g., ionic strength) (https://arxiv.org/abs/2103.10385v1 ).

Q. How can multi-omics data (transcriptomics, proteomics) be integrated to elucidate this compound’s systemic effects?

- Methodology :

- Pathway Enrichment Analysis : Use tools like DAVID or GSEA to identify overrepresented pathways in omics datasets.

- Network Pharmacology : Construct compound-target-disease networks using Cytoscape to visualize interactions (https://arxiv.org/abs/2103.10385v1 ).

- Validation : Correlate omics findings with functional assays (e.g., CRISPR knockouts of highlighted genes) (https://arxiv.org/abs/2103.10385v1 ).

Q. What statistical approaches are optimal for analyzing time-series data from this compound’s pharmacokinetic studies?

- Methodology :

- Nonlinear Mixed-Effects Modeling (NLME) : Use Monolix or NONMEM to account for inter-individual variability in absorption/metabolism.

- Bayesian Hierarchical Models : Incorporate prior pharmacokinetic data to refine parameter estimates (https://arxiv.org/abs/2103.10385v1 ), (https://arxiv.org/abs/2103.10385v1 ).

Methodological Notes

- Ethical Compliance : Ensure animal/human studies adhere to ARRIVE or CONSORT guidelines, with ethics committee approvals explicitly stated (https://arxiv.org/abs/2103.10385v1 ).

- Data Transparency : Share raw datasets and code repositories (e.g., GitHub, Zenodo) to facilitate replication (https://arxiv.org/abs/2103.10385v1 ).

- Contradiction Reporting : Clearly document limitations and unresolved conflicts in discussion sections, proposing follow-up studies (https://arxiv.org/abs/2103.10385v1 ), (https://arxiv.org/abs/2103.10385v1 ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.